molecular formula C19H20F2N2O6S B2514361 [4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE CAS No. 683781-05-7

[4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE

Cat. No.: B2514361
CAS No.: 683781-05-7
M. Wt: 442.43
InChI Key: DXRKMVMIJWRPNV-UHFFFAOYSA-N
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Description

[4-(Difluoromethoxy)phenyl]formamido 4-(diethylsulfamoyl)benzoate is a synthetic chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure incorporates both a difluoromethoxy phenyl group and a diethylsulfamoyl benzoate moiety, features commonly associated with bioactive molecules. The difluoromethoxy group is a known bioisostere that can enhance metabolic stability and membrane permeability . The diethylsulfamoyl group is a functional unit often explored for its potential to modulate biological activity, sometimes seen in compounds investigated for enzyme inhibition . As a result, this compound serves as a valuable intermediate or building block for researchers developing novel therapeutic agents. It is particularly useful for constructing more complex molecules targeted at various disease pathways. The presence of the sulfonamide group suggests potential for applications in probing protein-ligand interactions. This product is intended for laboratory research purposes only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[[4-(difluoromethoxy)benzoyl]amino] 4-(diethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O6S/c1-3-23(4-2)30(26,27)16-11-7-14(8-12-16)18(25)29-22-17(24)13-5-9-15(10-6-13)28-19(20)21/h5-12,19H,3-4H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRKMVMIJWRPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)ONC(=O)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Formation of the difluoromethoxybenzene intermediate: This step involves the reaction of a suitable benzene derivative with difluoromethoxy reagents under controlled conditions.

    Introduction of the formamido group: The intermediate is then reacted with formamide or a formamido reagent to introduce the formamido group.

    Attachment of the diethylsulfamoyl group: Finally, the compound is reacted with diethylsulfamoyl chloride or a similar reagent to attach the diethylsulfamoyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

[4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(DIFLUOROMETHOXY)PHENYL]FORMAMIDO 4-(DIETHYLSULFAMOYL)BENZOATE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Fluorinated Substituents: Difluoromethoxy vs. Other Fluorinated Groups

Fluorinated groups influence electronic, thermal, and solubility properties. Key comparisons include:

Compound Fluorinated Group Key Properties Reference
[Target Compound] 4-(Difluoromethoxy)phenyl Likely high thermal stability -
Methyl 4-[4-(difluoromethyl)phenyl]benzoate 4-(Difluoromethyl)phenyl High thermal stability, optical activity
(E)-4-(((4-Trifluoromethyl)phenyl)imino)phenyl benzoate 4-(Trifluoromethyl)phenyl Liquid crystalline mesophases, stability up to 150°C

Key Findings :

  • Electron-Withdrawing Effects: Difluoromethoxy (-OCF₂H) and trifluoromethyl (-CF₃) groups enhance thermal stability and oxidative resistance compared to non-fluorinated analogs .

Sulfamoyl Derivatives: Diethylsulfamoyl vs. Alkyl Variants

Sulfamoyl groups impact lipophilicity and bioactivity:

Compound Sulfamoyl Group Key Properties Reference
[Target Compound] Diethylsulfamoyl Potential antimicrobial activity -
Ethyl 4-(dipropylsulfamoyl)benzoate Dipropylsulfamoyl High chromatographic purity (HPLC/UV)

Key Findings :

  • Alkyl Chain Length : Diethyl (C₂) vs. dipropyl (C₃) sulfamoyl groups affect logP values. Longer alkyl chains (e.g., dipropyl) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Bioactivity : Sulfamoyl groups are prevalent in sulfa drugs (e.g., sulfonamide antibiotics), suggesting the target compound could exhibit similar mechanisms of action .

Linker Groups: Formamido vs. Ester/Thioacetate

The formamido (-NHCHO) linker differentiates the target compound from ester or thioacetate analogs:

Compound Linker Group Key Properties Reference
[Target Compound] Formamido Potential hydrogen-bonding capability -
Ethyl ({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}thio)acetate Thioacetate (-S-CH₂COO-) Enhanced enzyme inhibition (pyrimidine core)
Methyl 4-[4-(difluoromethyl)phenyl]benzoate Ester (-COO-) High mechanical strength in polymers

Key Findings :

  • Synthetic Flexibility : Thioacetate linkers (e.g., in ) are more reactive toward nucleophiles, enabling modular derivatization .

Biological Activity

The compound [4-(difluoromethoxy)phenyl]formamido 4-(diethylsulfamoyl)benzoate is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be broken down into two main components:

  • Difluoromethoxyphenyl group : A phenyl ring substituted with a difluoromethoxy group, which enhances lipophilicity and potential interaction with biological membranes.
  • Diethylsulfamoyl group : This moiety is known for its role in enhancing the compound's solubility and bioavailability.

The compound can be represented by the following molecular formula:

C19H22F2N2O4SC_{19}H_{22}F_2N_2O_4S

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors involved in various disease pathways.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that derivatives with difluoromethoxy substitutions can inhibit cell proliferation in various cancer cell lines by disrupting microtubule dynamics, akin to the action of established chemotherapeutics like paclitaxel .

Enzyme Inhibition

The diethylsulfamoyl moiety is known for its ability to inhibit certain enzymes, including carbonic anhydrases and sulfonamide-sensitive enzymes. This inhibition can lead to altered metabolic pathways in cancer cells, promoting apoptosis and reducing tumor growth .

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of structurally related compounds on human cancer cell lines, it was found that [4-(difluoromethoxy)phenyl]formamido derivatives exhibited IC50 values in the nanomolar range against several types of cancer cells. The mechanism was linked to G2/M phase cell cycle arrest and subsequent apoptosis .

Study 2: Angiogenesis Inhibition

Another significant finding demonstrated that compounds similar to this compound effectively inhibited angiogenesis in chick chorioallantoic membrane assays. The results indicated a comparable efficacy to combretastatin A-4, a known angiogenesis inhibitor .

Data Summary

Activity Target IC50 (nM) Notes
AntiproliferativeVarious cancer cell lines<100Induces G2/M phase arrest
Angiogenesis inhibitionChick chorioallantoic membraneComparable to CA-4Low toxicity observed
Enzyme inhibitionCarbonic anhydrasesNot specifiedAlters metabolic pathways

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